3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate
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Overview
Description
Reactants: Chromen-2-one derivative and 2,5-dimethoxybenzaldehyde
Catalyst: Base (e.g., potassium carbonate)
Conditions: Reflux in an organic solvent (e.g., ethanol)
Acetylation
Reactants: 3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-ol and acetic anhydride
Catalyst: Acid (e.g., sulfuric acid)
Conditions: Room temperature or mild heating
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-2-one core, which can be achieved through the Pechmann condensation reaction. This reaction involves the condensation of a phenol with a β-keto ester in the presence of an acid catalyst.
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Pechmann Condensation
Reactants: Phenol and β-keto ester
Catalyst: Acid (e.g., sulfuric acid or p-toluenesulfonic acid)
Conditions: Reflux in an organic solvent (e.g., ethanol or toluene)
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reagents: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)
Conditions: Acidic or basic medium
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Reduction: : Reduction reactions can target the carbonyl group in the chromen-2-one core, converting it to a hydroxyl group.
Reagents: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)
Conditions: Mild to moderate temperatures
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Substitution: : The acetate ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Reagents: Nucleophiles (e.g., amines, alcohols)
Conditions: Basic medium
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted chromen-2-one derivatives.
Scientific Research Applications
3-(2,5-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate has a wide range of applications in scientific research due to its unique chemical structure and properties.
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways.
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: Potential pathways include oxidative stress response, inflammation, and cell signaling pathways related to cancer and other diseases.
Comparison with Similar Compounds
3-(2,5-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate can be compared with other chromen-2-one derivatives and phenyl-substituted compounds.
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Similar Compounds
- 3-(2,5-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-ol
- 3-(2,5-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzoate
- 3-(2,5-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl methacrylate
Properties
IUPAC Name |
[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-11-15-10-14(25-12(2)21)6-8-18(15)26-20(22)19(11)16-9-13(23-3)5-7-17(16)24-4/h5-10H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHFIXQKGFODMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C)C3=C(C=CC(=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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